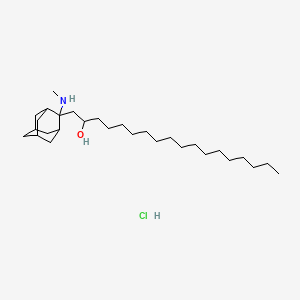
alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Hexadecyl-2-(methylamino)tricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a synthetic compound with a complex polycyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclo(3.3.1.1(sup 3,7))decane core: This can be achieved through intramolecular [4+2] cycloaddition reactions of monocyclic polyprenylated acylphloroglucinols.
Introduction of the hexadecyl group: This step involves alkylation reactions using appropriate alkyl halides under basic conditions.
Incorporation of the methylamino group: This is typically done through reductive amination reactions using methylamine and suitable reducing agents.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-decyl-2-(methylamino)-, hydrochloride
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-hexyl-2-(methylamino)-, hydrochloride
Uniqueness
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride stands out due to its longer hexadecyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
108736-86-3 |
|---|---|
Molekularformel |
C29H56ClNO |
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
1-[2-(methylamino)-2-adamantyl]octadecan-2-ol;hydrochloride |
InChI |
InChI=1S/C29H55NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(31)23-29(30-2)26-19-24-18-25(21-26)22-27(29)20-24;/h24-28,30-31H,3-23H2,1-2H3;1H |
InChI-Schlüssel |
YTKMGAXZHISERA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


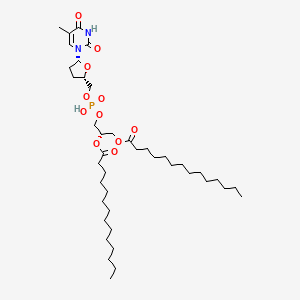
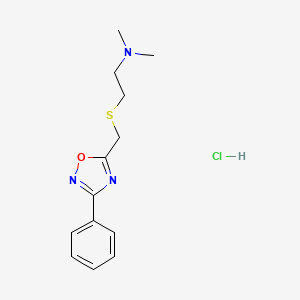
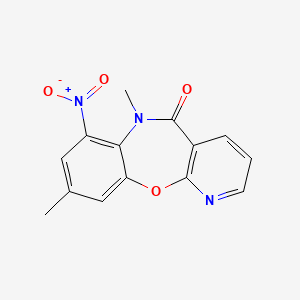


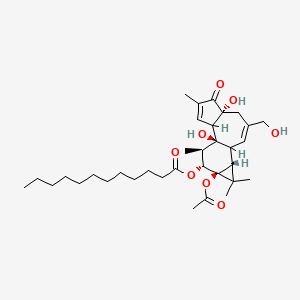
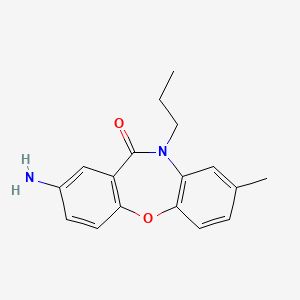
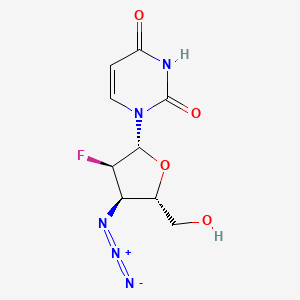
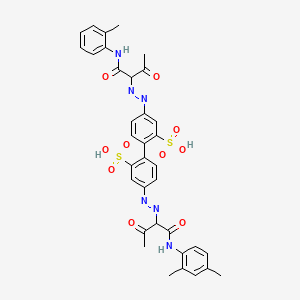
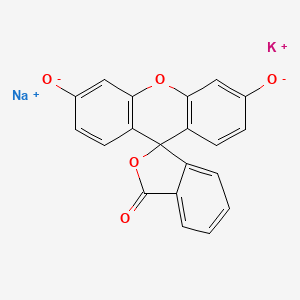
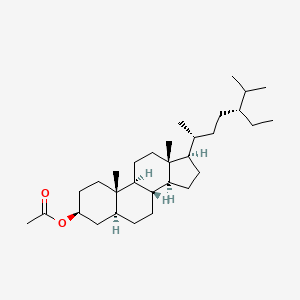


![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
